2-Amino-4-(aminooxy)butanoic acid dihydrochloride 2-Amino-4-(aminooxy)butanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 65518-20-9
VCID: VC21538705
InChI: InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H
SMILES: C(CON)C(C(=O)O)N.Cl.Cl
Molecular Formula: C4H12Cl2N2O3
Molecular Weight: 207.05 g/mol

2-Amino-4-(aminooxy)butanoic acid dihydrochloride

CAS No.: 65518-20-9

Cat. No.: VC21538705

Molecular Formula: C4H12Cl2N2O3

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(aminooxy)butanoic acid dihydrochloride - 65518-20-9

CAS No. 65518-20-9
Molecular Formula C4H12Cl2N2O3
Molecular Weight 207.05 g/mol
IUPAC Name 2-amino-4-aminooxybutanoic acid;dihydrochloride
Standard InChI InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H
Standard InChI Key JKQSTQVJTPUGQN-UHFFFAOYSA-N
SMILES C(CON)C(C(=O)O)N.Cl.Cl
Canonical SMILES C(CON)C(C(=O)O)N.Cl.Cl

Chemical Structure and Properties

Molecular Structure

2-Amino-4-(aminooxy)butanoic acid dihydrochloride consists of a four-carbon backbone with an amino group at the alpha position (C-2), an aminooxy group at the terminal carbon (C-4), and a carboxylic acid group. The compound exists as a dihydrochloride salt, with the amino and aminooxy groups protonated by hydrochloric acid. The structural characteristics of this compound contribute significantly to its chemical reactivity and biological applications.

Physical and Chemical Properties

The comprehensive physical and chemical properties of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride are summarized in the following table:

PropertyValue
Molecular FormulaC4H12Cl2N2O3
Molecular Weight207.05 g/mol
Physical StateSolid
Purity (Commercial)Not less than 98%
CAS Number65518-20-9
Parent Compound2-Amino-4-aminooxybutanoic acid (CID 4391006)

The compound features several functional groups, including a primary amino group, an aminooxy moiety, and a carboxylic acid group, all of which can participate in various chemical reactions. The dihydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it suitable for aqueous solution-based experiments and applications.

Identifiers and Nomenclature

The compound is known by multiple identifiers and nomenclature systems that are important for database searching and chemical documentation:

Identifier TypeValue
IUPAC Name2-amino-4-aminooxybutanoic acid;dihydrochloride
Common NameDL-Canaline dihydrochloride
CAS Registry Number65518-20-9
MDL NumberMFCD09841922
InChIInChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H
InChIKeyJKQSTQVJTPUGQN-UHFFFAOYSA-N
SMILESC(CON)C(C(=O)O)N.Cl.Cl
Biological IUPACO-amino-DL-homoserine hydrochloride

The compound is also referred to as DL-Canaline dihydrochloride in some literature, indicating its relationship to canaline, a naturally occurring non-proteinogenic amino acid.

Applications and Research Findings

Research Applications

2-Amino-4-(aminooxy)butanoic acid dihydrochloride has several important applications in scientific research:

  • Building Block in Chemical Synthesis: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly those requiring specific amino acid functionalities with the unique aminooxy group.

  • Biochemical Studies: The compound is utilized in studies involving enzyme inhibition and protein modification, where the aminooxy group can participate in specific molecular interactions.

  • Structure-Activity Relationship Studies: Researchers use this compound in comparative studies to understand how the aminooxy group affects biological activity compared to related amino acids and their derivatives.

Biochemical Significance

The biochemical significance of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride stems from its structural relationship to canonical amino acids and its potential interactions with biological systems:

  • Enzyme Inhibition: The aminooxy group can potentially interact with enzyme active sites, especially those that recognize amino acids or their derivatives, potentially leading to enzyme inhibition.

  • Protein Modification: The compound may participate in protein modification reactions, particularly through the reactivity of the aminooxy group with carbonyl-containing biomolecules.

  • Metabolic Studies: As a non-proteinogenic amino acid derivative, it may be used in metabolic studies to investigate amino acid processing and utilization pathways.

Comparison with Related Compounds

Structural Analogues

2-Amino-4-(aminooxy)butanoic acid dihydrochloride is structurally related to several compounds, which helps in understanding its properties and potential applications:

CompoundRelationship to 2-Amino-4-(aminooxy)butanoic acid dihydrochlorideKey Differences
HomoserineParent structural backboneLacks the aminooxy group; has a hydroxyl group instead
Canaline (free base)Free base formNot in salt form; different solubility properties
2-Amino-4-aminobutanoic acidRelated amino acidHas an amino group instead of aminooxy group at C-4
D-3-ThiolnorvalineDifferent amino acid derivativeContains a thiol group; different carbon skeleton

These structural relationships are significant for understanding the compound's chemical behavior and for predicting its potential biological activities based on the activities of related compounds.

Functional Comparison

The functional comparison between 2-Amino-4-(aminooxy)butanoic acid dihydrochloride and related compounds reveals important distinctions:

  • Reactivity: The aminooxy group (-O-NH2) offers unique reactivity compared to amino (-NH2) or hydroxyl (-OH) groups found in related compounds, particularly in carbonyl chemistry.

  • Hydrogen Bonding: The compound exhibits distinct hydrogen bonding patterns due to its aminooxy group, affecting its interactions with biological macromolecules.

  • Salt Formation: As a dihydrochloride salt, it has different solubility characteristics compared to free bases or other salt forms of related amino acids.

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